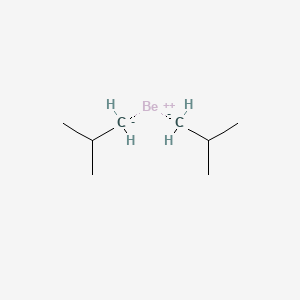
Propane, 1,1,2,3-tetrachloro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 1,1,2,3-tetrachloro-2-methyl- is a chlorinated hydrocarbon with the molecular formula C₄H₆Cl₄ and a molecular weight of 195.902 g/mol It is a derivative of propane where four hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propane, 1,1,2,3-tetrachloro-2-methyl- can be synthesized through the chlorination of 2-methylpropane. The process involves the substitution of hydrogen atoms with chlorine atoms under controlled conditions. The chlorination reaction is typically carried out at temperatures ranging from 60 to 70°C without the use of a catalyst . The reaction yields a mixture of chlorinated products, which are then separated and purified through distillation to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of propane, 1,1,2,3-tetrachloro-2-methyl- involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where 2-methylpropane is exposed to chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the yield and purity of the product. The crude product is then subjected to distillation and other purification techniques to obtain the final compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Propane, 1,1,2,3-tetrachloro-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form more oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂). These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Products include less chlorinated hydrocarbons.
Oxidation Reactions: Products include more oxidized compounds such as alcohols, aldehydes, or carboxylic acids.
Aplicaciones Científicas De Investigación
Propane, 1,1,2,3-tetrachloro-2-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other chlorinated compounds.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is conducted to explore its potential use in pharmaceuticals and as a precursor for the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propane, 1,1,2,3-tetrachloro-2-methyl- involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the formation of adducts. These interactions can affect the function of enzymes, proteins, and other cellular components, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Propane, 1,1,1,3-tetrachloro-: Another chlorinated derivative of propane with a different substitution pattern.
Propane, 1,2,3-trichloro-2-methyl-: A related compound with three chlorine atoms and one methyl group.
Uniqueness
Propane, 1,1,2,3-tetrachloro-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of four chlorine atoms and one methyl group in specific positions allows for unique interactions and reactions compared to other chlorinated hydrocarbons. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
18963-01-4 |
|---|---|
Fórmula molecular |
C4H6Cl4 |
Peso molecular |
195.9 g/mol |
Nombre IUPAC |
1,1,2,3-tetrachloro-2-methylpropane |
InChI |
InChI=1S/C4H6Cl4/c1-4(8,2-5)3(6)7/h3H,2H2,1H3 |
Clave InChI |
WAURADWXPYHJJA-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)(C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)
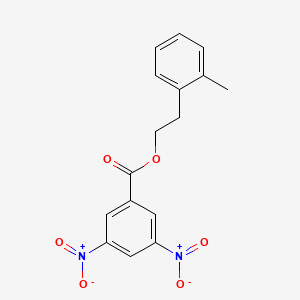
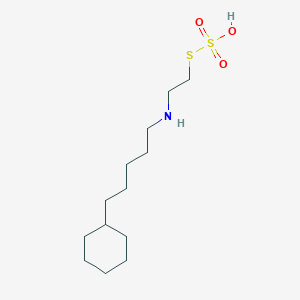



![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)
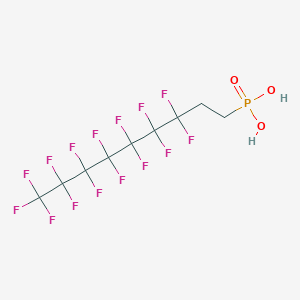
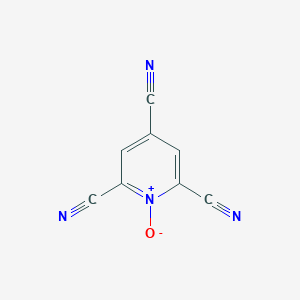
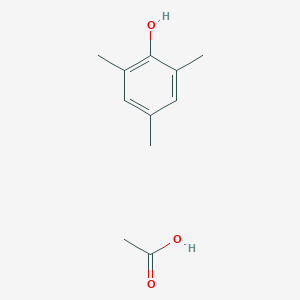

![3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-](/img/structure/B14709375.png)
